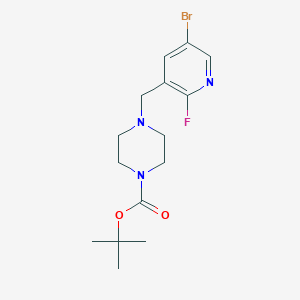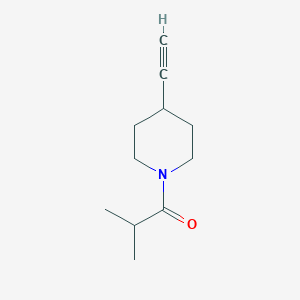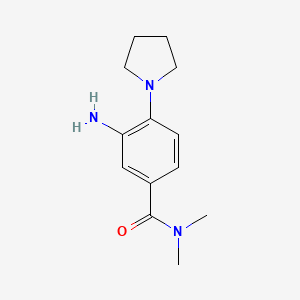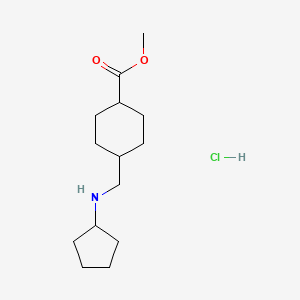
Biotin-PEG4-CH2COOH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Biotin-PEG4-CH2COOH is a biotinylation reagent that consists of biotin, a polyethylene glycol (PEG) spacer, and a carboxylic acid group. Biotin is a small, naturally occurring vitamin that binds with high affinity to avidin and streptavidin proteins. The PEG spacer imparts water solubility to the biotinylated molecule, making it useful in various biological and chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Biotin-PEG4-CH2COOH typically involves the conjugation of biotin with a PEG spacer and a carboxylic acid group. One common method is to start with biotin and react it with a PEG derivative that has a reactive group, such as an N-hydroxysuccinimide (NHS) ester. The reaction is carried out in an organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) under mild conditions (pH 7-9) to form an amide bond .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity. The final product is typically lyophilized and stored at low temperatures to maintain stability .
Chemical Reactions Analysis
Types of Reactions
Biotin-PEG4-CH2COOH can undergo various chemical reactions, including:
Nucleophilic substitution: The carboxylic acid group can react with nucleophiles to form esters or amides.
Click chemistry: The PEG spacer can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include alcohols or amines, and the reaction is typically carried out in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Click chemistry: The reaction requires a copper catalyst and an azide-containing molecule.
Major Products
Esters and amides: Formed from nucleophilic substitution reactions.
Triazoles: Formed from click chemistry reactions.
Scientific Research Applications
Biotin-PEG4-CH2COOH has a wide range of applications in scientific research:
Chemistry: Used for biotinylation of small molecules and polymers to facilitate their detection and purification.
Mechanism of Action
Biotin-PEG4-CH2COOH exerts its effects through the high-affinity binding of biotin to avidin or streptavidin proteins. This interaction is rapid and stable, allowing for the efficient capture and detection of biotinylated molecules. The PEG spacer enhances the solubility and reduces steric hindrance, facilitating the binding process .
Comparison with Similar Compounds
Similar Compounds
Biotin-PEG4-NHS Ester: Similar in structure but contains an NHS ester group instead of a carboxylic acid group.
Biotin-PEG4-DBCO: Contains a dibenzocyclooctyne (DBCO) group, making it suitable for copper-free click chemistry
Uniqueness
Biotin-PEG4-CH2COOH is unique due to its carboxylic acid group, which allows for versatile conjugation with various nucleophiles. The PEG spacer provides enhanced solubility and reduced aggregation compared to biotinylation reagents with hydrocarbon spacers .
Properties
Molecular Formula |
C20H35N3O8S |
|---|---|
Molecular Weight |
477.6 g/mol |
IUPAC Name |
2-[2-[2-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid |
InChI |
InChI=1S/C20H35N3O8S/c24-17(4-2-1-3-16-19-15(14-32-16)22-20(27)23-19)21-5-6-28-7-8-29-9-10-30-11-12-31-13-18(25)26/h15-16,19H,1-14H2,(H,21,24)(H,25,26)(H2,22,23,27) |
InChI Key |
WXNAEKQNQXXLGE-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCC(=O)O)NC(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 3-hydroxy-2-oxo-5,6,7,8-tetrahydro-2H-pyrano[3,2-B]pyridine-4-carboxylate](/img/structure/B12074728.png)
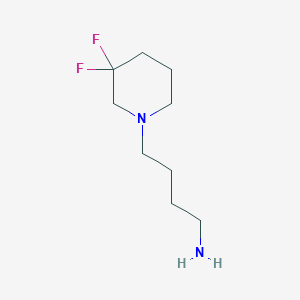
![[(2R,3S,4R,5R)-5-(2-amino-6-oxo-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [[[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate](/img/structure/B12074742.png)
![2-Chloro-5-fluoro-4-[(1-methyl-1H-pyrazol-4-yl)oxy]pyrimidine](/img/structure/B12074758.png)

![4-[(1-Isobutyl-1H-pyrazol-4-yl)oxy]piperidine](/img/structure/B12074772.png)
